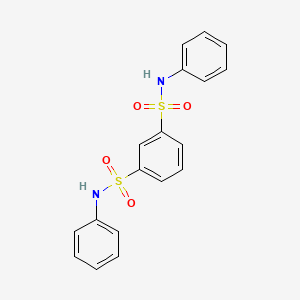

N,N'-Diphenyl-1,3-benzenedisulfonamide

Description

Properties

IUPAC Name |

1-N,3-N-diphenylbenzene-1,3-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-25(22,19-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(23,24)20-16-10-5-2-6-11-16/h1-14,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZNSDFKNPUWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for N,n Diphenyl 1,3 Benzenedisulfonamide and Its Analogues

General Synthetic Routes to N,N'-Diaryl-1,3-benzenedisulfonamides

The most prevalent and straightforward method for the synthesis of N,N'-diaryl-1,3-benzenedisulfonamides involves a two-step process. This process begins with the chlorosulfonation of a suitable aromatic precursor, followed by the condensation of the resulting disulfonyl chloride with an appropriate aniline (B41778) derivative.

A common starting material for this synthesis is benzene (B151609), which can be converted to benzene-1,3-disulfonic acid. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the key intermediate, 1,3-benzenedisulfonyl chloride . nih.gov

The subsequent and final step is the nucleophilic substitution reaction between 1,3-benzenedisulfonyl chloride and two equivalents of an aryl amine (an aniline derivative). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. cbijournal.comresearchgate.net The general reaction scheme is depicted below:

Scheme 1: General Synthesis of N,N'-Diaryl-1,3-benzenedisulfonamides

This versatile method allows for the synthesis of a wide array of N,N'-diaryl-1,3-benzenedisulfonamides by simply varying the substituted aniline used in the second step.

Specific Synthetic Protocols for N,N'-Diphenyl-1,3-benzenedisulfonamide Preparation

The synthesis of the parent compound, This compound , follows the general route described above. Specifically, 1,3-benzenedisulfonyl chloride is reacted with two equivalents of aniline.

A typical laboratory-scale procedure would involve dissolving 1,3-benzenedisulfonyl chloride in a suitable anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). To this solution, a slight excess of aniline (typically 2.2 equivalents) and a base like pyridine (at least 2 equivalents) are added, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which is often monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with dilute acid (to remove excess aniline and pyridine), followed by water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane, to yield pure this compound as a solid.

Synthesis of Structurally Modified this compound Derivatives

The modularity of the synthetic route allows for the straightforward creation of a diverse library of this compound derivatives with tailored properties.

Strategies for Introducing Substituents on Phenyl Rings (e.g., N,N'-bis(4-t-butylphenyl)-1,3-benzenedisulfonamide)

The introduction of substituents onto the terminal phenyl rings is readily achieved by utilizing the appropriately substituted aniline in the condensation step. For instance, the synthesis of N,N'-bis(4-t-butylphenyl)-1,3-benzenedisulfonamide is accomplished by reacting 1,3-benzenedisulfonyl chloride with two equivalents of 4-tert-butylaniline (B146146) under similar conditions as described for the parent compound.

The presence of the bulky tert-butyl groups can influence the physical properties of the resulting molecule, such as its solubility and crystal packing. This strategy of varying the substituents on the aniline precursor is a powerful tool for fine-tuning the characteristics of the final disulfonamide. A variety of substituted anilines are commercially available or can be synthesized, allowing for the introduction of a wide range of functional groups, including alkyl, alkoxy, halogen, and nitro groups.

| Substituent on Aniline | Resulting Disulfonamide Derivative |

| 4-tert-butyl | N,N'-bis(4-t-butylphenyl)-1,3-benzenedisulfonamide |

| 4-methoxy | N,N'-bis(4-methoxyphenyl)-1,3-benzenedisulfonamide |

| 4-chloro | N,N'-bis(4-chlorophenyl)-1,3-benzenedisulfonamide |

| 3-nitro | N,N'-bis(3-nitrophenyl)-1,3-benzenedisulfonamide |

Derivatization Approaches for Enhanced Functionality

Beyond simple substitution on the phenyl rings, more complex functionalities can be incorporated to enhance the properties of this compound derivatives for specific applications. For example, the introduction of reactive groups can allow for post-synthetic modification or polymerization.

One approach is to use an aniline derivative that contains a protected functional group. After the formation of the disulfonamide, the protecting group can be removed to reveal a reactive handle, such as a hydroxyl, amino, or carboxyl group. This handle can then be used for further chemical transformations.

Another strategy involves the direct incorporation of functional groups that can participate in specific interactions. For instance, the synthesis of derivatives bearing hydrogen-bonding motifs or metal-coordinating ligands can lead to materials with interesting self-assembly properties or catalytic activity. The synthesis of diarylsulfides and sulfones via C-H bond functionalization represents an advanced method for creating complex sulfonamide-based architectures. rsc.org

Synthetic Challenges and Optimization in Disulfonamide Design

While the synthesis of N,N'-diaryl-1,3-benzenedisulfonamides is generally straightforward, several challenges can arise, necessitating careful optimization of reaction conditions.

Reaction Conditions: The reaction between the sulfonyl chloride and the amine is often fast and exothermic. Therefore, controlling the reaction temperature is crucial to prevent side reactions. The choice of solvent and base can also significantly impact the reaction yield and purity of the product. For instance, in some cases, using a non-nucleophilic bulky base may be preferable to pyridine to avoid side reactions.

Purification: The purification of the final product can sometimes be challenging. The crude product may contain unreacted starting materials, the monosulfonamide intermediate, and other byproducts. Recrystallization is the most common purification technique, and finding a suitable solvent system is key to obtaining a highly pure product. In some cases, column chromatography may be necessary, although this can be less practical for large-scale syntheses.

Side Reactions: A potential side reaction is the over-reduction of the sulfonyl chloride, which can lead to the formation of sulfinamides. nih.gov The presence of moisture can also lead to the hydrolysis of the sulfonyl chloride back to the sulfonic acid, which will not react with the amine. Therefore, carrying out the reaction under anhydrous conditions is essential for achieving high yields.

Yield Optimization: To maximize the yield of the desired disulfonamide, it is important to use a slight excess of the amine and to ensure the complete consumption of the 1,3-benzenedisulfonyl chloride. Monitoring the reaction progress by TLC is a simple and effective way to determine the optimal reaction time. Careful control of the work-up procedure is also necessary to minimize product loss.

| Challenge | Potential Solution |

| Exothermic Reaction | Slow addition of reagents at low temperature (0 °C) |

| Side Product Formation | Use of anhydrous solvents, appropriate base selection |

| Purification Difficulties | Optimization of recrystallization solvent system, column chromatography |

| Low Yield | Use of slight excess of amine, monitoring reaction completion |

Advanced Structural Elucidation and Conformational Analysis of N,n Diphenyl 1,3 Benzenedisulfonamide

Single Crystal X-ray Diffraction Studies of N,N'-Diphenyl-1,3-benzenedisulfonamide

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, angles, and the nature of intermolecular interactions that govern the crystal packing.

The structure of this compound has been successfully determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net Specifically, it belongs to the space group P21/n. researchgate.net This space group, a common one for pharmaceutical compounds, is centrosymmetric and indicates the presence of a two-fold screw axis (2₁) and a diagonal glide plane (n) perpendicular to the screw axis. nih.gov

The crystallographic analysis provided precise dimensions for the unit cell of this compound. researchgate.net These parameters define the repeating unit of the crystal lattice. In the solid state, the molecule adopts a specific packing arrangement where the sulfonamide S-N bonds are oriented on opposite sides of the central benzene (B151609) ring. researchgate.net

| Parameter | Value |

|---|---|

| a | 11.8390(6) Å |

| b | 12.3950(10) Å |

| c | 12.1184(10) Å |

| β | 94.388(6)° |

| Volume (V) | 1773.1(2) ų |

Data sourced from ResearchGate. researchgate.net

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. researchgate.net The acidic N-H protons of the sulfonamide groups act as hydrogen bond donors, forming interactions with oxygen atoms of symmetry-equivalent sulfonamide groups in adjacent molecules. researchgate.net This creates a robust, three-dimensional network. This hydrogen-bonding pattern is a key feature in the solid-state assembly of aromatic sulfonamides. nih.gov In contrast to some related structures that form simple molecular chains, the network in this compound is more complex. researchgate.net

Conformational Landscapes and Flexibility of the this compound Scaffold

The this compound molecule is not rigid; it possesses considerable conformational flexibility, which is crucial for its interaction with other molecules, particularly in solution.

In solution, aromatic sulfonamides can exhibit a dynamic equilibrium between different conformational states, often due to hindered rotation around the Aryl-SO₂ and N-SO₂ bonds. researchgate.net For this compound, studies in different environments have revealed its flexible nature. researchgate.net For instance, different solid-state solvates show the molecule can exist in either an "unfolded" state or a "loosely folded" conformation, the latter being stabilized by an intramolecular hydrogen bond. researchgate.net Density functional theory (DFT) calculations have suggested that a folded conformer is slightly more stable than its unfolded isomer. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) in solvents like acetone-d6 (B32918) are employed to probe these conformational preferences and dynamics in the solution phase. researchgate.net

A key aspect of the this compound scaffold is its ability to act as a receptor for anions, a process that is intrinsically linked to its conformational flexibility. researchgate.net The molecule is considered a nonpreorganized receptor, meaning it must change its conformation to effectively bind a guest species. researchgate.net This conformational change upon complexation has been directly observed. researchgate.net

Comparative Structural Analysis with Related Disulfonamide Derivatives and Core Architectures

Structural Parameters of this compound

While the full crystallographic data for this compound, including specific bond lengths and angles, is contained within specialized databases, the initial report confirms its monoclinic crystal system (P21/n) with specific cell dimensions: a = 11.8390(6) Å, b = 12.3950(10) Å, c = 12.1184(10) Å, and β = 94.388(6)°. nih.gov This information is vital for any in-depth computational or crystallographic comparison.

Comparison with N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide

A structurally analogous compound, N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide, provides a compelling case for comparative analysis. nih.gov This molecule differs by the insertion of a methylene (B1212753) (-CH2-) spacer between the central benzene ring and the nitrogen atoms of the sulfonamide groups.

The crystallographic data for this derivative reveals a monoclinic system as well, with the complete molecule generated by crystallographic twofold symmetry. nih.gov Key torsional angles, which dictate the spatial orientation of the substituent groups, have been reported. The C—S—N—C and S—N—C—C fragments exhibit torsion angles of -73.22 (15)° and -150.45 (13)°, respectively. nih.gov These values indicate a specific rotational conformation of the sulfonamide and phenyl groups relative to each other. Furthermore, the dihedral angle between the central benzene ring and the pendant phenyl rings is 68.42 (6)°, while the two pendant rings are oriented at a dihedral angle of 45.11 (5)° to each other. nih.gov

| Structural Parameter | N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide |

| Crystal System | Monoclinic |

| Dihedral Angle (Central Ring - Pendant Ring) | 68.42 (6)° |

| Dihedral Angle (Pendant Rings) | 45.11 (5)° |

| Torsion Angle (C—S—N—C) | -73.22 (15)° |

| Torsion Angle (S—N—C—C) | -150.45 (13)° |

Table 1: Selected Crystallographic Data for N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide. nih.gov

The Unsubstituted Core: Benzene-1,3-disulfonamide (B1229733)

Supramolecular Interactions and Anion Recognition Properties of N,n Diphenyl 1,3 Benzenedisulfonamide

Fundamental Principles of Anion Binding by N,N'-Diphenyl-1,3-benzenedisulfonamide

The ability of this compound to act as an anion receptor is predicated on its molecular structure, which features two sulfonamide (-SO₂NH-) groups attached to a central benzene (B151609) ring. This compound is considered a "nonpreorganized" receptor, meaning it does not have a rigid, pre-formed cavity for guest binding. Instead, it possesses conformational flexibility and can adapt to the size and shape of the target anion.

The primary mechanism for anion recognition by this compound is hydrogen bonding. The protons of the sulfonamide N-H groups are sufficiently acidic to form strong hydrogen bonds with anionic guest species. researchgate.net The electron-withdrawing nature of the adjacent sulfonyl (SO₂) groups enhances the acidity of these protons, making them effective hydrogen-bond donors. In the solid state, in the absence of a suitable anionic guest, these N-H groups participate in intermolecular hydrogen bonds with symmetry-equivalent sulfonamide groups on neighboring molecules. researchgate.net However, in solution and in the presence of anions, these groups can readily engage in host-guest interactions.

Anion complexation occurs when an anion displaces the solvent molecules or other weak interactions surrounding the receptor and forms a stable complex, primarily through hydrogen bonds with the two N-H sites. The two sulfonamide groups, positioned at the 1 and 3 positions of the central phenyl ring, can converge to create a binding cleft. The flexibility of the molecule allows the N-H groups to orient themselves to effectively interact with the guest anion. This interaction involves the formation of a [Host·Anion]⁻ complex. The stability of this complex is influenced by several factors, including the basicity of the anion, its size and geometry, and the polarity of the solvent.

Stoichiometry and Thermodynamics of Anion Binding for this compound Systems

The characterization of anion binding events involves determining the ratio of host to guest molecules in the complex (stoichiometry) and the thermodynamic parameters that govern its formation.

The strength of the interaction between this compound and various anions is quantified by the association constant (Kₐ). These constants are typically determined using techniques such as ¹H NMR titration. In a typical ¹H NMR titration experiment, a solution of the receptor is titrated with a solution of the anion (usually as a tetrabutylammonium (B224687) salt to minimize interference from the cation), and the changes in the chemical shift of the N-H protons are monitored. The magnitude of the chemical shift change upon addition of the anion provides evidence of hydrogen bond formation, and the data can be fitted to a binding model to calculate the association constant.

While specific binding constants for this compound are not extensively tabulated in readily available literature, studies on closely related compounds and its use as a comparison receptor indicate that it exhibits selectivity among different anions. researchgate.net For instance, related triamide receptors show association constants for nitrate (B79036) in the range of 33–52 M⁻¹ in acetone-d₆. researchgate.net The binding affinity for halides generally follows the trend of Cl⁻ > Br⁻ > I⁻, which corresponds to the charge density and hydrogen bond acceptor strength of the anions. researchgate.net

Table 1: Representative Anion Binding Constants (Kₐ / M⁻¹) for this compound in Acetone-d₆ Note: The following data is representative, based on qualitative descriptions and trends observed for sulfonamide-based receptors, as specific experimental values for this exact compound are not detailed in the cited literature.

| Anion | Binding Constant (Kₐ / M⁻¹) |

|---|---|

| Cl⁻ | >100 |

| Br⁻ | <50 |

| I⁻ | <10 |

| HSO₄⁻ | ~60 |

| NO₃⁻ | ~40 |

Enthalpy (ΔH): The enthalpic contribution relates to the energy change from bond formation and breaking. In this system, the formation of strong N-H···Anion hydrogen bonds is an exothermic process, leading to a favorable, negative ΔH. The release of high-energy solvent molecules from the receptor's binding site also contributes to this term.

Anion Selectivity and Specificity Studies of this compound

Selectivity is a crucial aspect of receptor chemistry, defining the receptor's ability to preferentially bind one type of anion over another. This compound has been used as a benchmark compound to compare the selectivity of new, more complex receptors. researchgate.net Its selectivity is primarily governed by the intrinsic hydrogen bond acceptor strength of the anion and its compatibility with the binding site formed by the two N-H groups.

The compound generally shows a preference for smaller, more charge-dense anions like chloride over larger, more diffuse halides like bromide and iodide. researchgate.net This trend is common for receptors that rely on hydrogen bonding. The selectivity can, however, be different from more rigid or sterically hindered receptors. For example, a study introducing new receptors found they had a different selectivity profile than this compound, with one new receptor showing enhanced chloride selectivity due to steric effects that were absent in the simpler diphenyl-disulfonamide structure. researchgate.net This highlights that while this compound provides a fundamental binding motif, its lack of preorganization and steric features results in a predictable but modest selectivity profile based primarily on anion basicity.

Differentiation of Halide Anions and Other Inorganic Species

This compound functions as a neutral acyclic receptor for anions, engaging in recognition primarily through hydrogen bonding interactions between its N-H groups and the target anion. Its effectiveness in differentiating between various anions, such as halides (F⁻, Cl⁻, Br⁻, I⁻) and other inorganic species like nitrate (NO₃⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), is a key area of study. The selectivity of these receptors often follows the Hofmeister bias in traditional liquid-liquid extraction systems, where extraction favors more charge-diffuse anions. nih.gov However, the specific geometry and hydrogen-bonding capability of the sulfonamide groups can introduce a degree of selectivity.

Research indicates that while some receptors show a strong preference for specific anions like chloride, this compound itself may exhibit different selectivity patterns in solution. researchgate.net The binding process in solvents like acetone-d₆ reveals that the receptor interacts with various anions, but the strength of these interactions can vary, allowing for differentiation. For instance, electrospray ionization mass spectrometry has been used to confirm the formation of 1:1 complexes between similar tripod-based sulfonamide receptors and nitrate anions. researchgate.net The design of anion receptors often focuses on creating specific binding pockets or clefts that are complementary in size and shape to a target anion, which is a primary determinant of selectivity. nih.govnih.gov

Influence of Steric and Electronic Factors on Selectivity

The selectivity of this compound in anion binding is significantly influenced by both electronic and steric factors.

Electronic Factors: The core of the anion recognition capability lies in the electronic nature of the sulfonamide (-SO₂NH-) groups. The electron-withdrawing sulfonyl (SO₂) groups increase the acidity of the N-H protons, making them effective hydrogen bond donors. unica.it These polarized N-H groups form directional hydrogen bonds with the anionic guest, which is the principal interaction responsible for complex formation. The strength of this interaction is modulated by the basicity and charge density of the anion.

Steric Factors: Steric hindrance plays a crucial role in defining the selectivity of the receptor. This is clearly demonstrated when comparing this compound with its derivatives. For example, the introduction of bulky substituents, such as t-butyl groups on the terminal phenyl rings (creating N,N'-bis(4-t-butylphenyl)-1,3-benzenedisulfonamide), alters the steric environment of the binding site. researchgate.net This modification can enhance selectivity for certain anions, like chloride, by creating a more size-constrained binding cleft that disfavors larger anions. researchgate.net The terminal phenyl rings themselves create a cleft, and their substitution directly impacts the accessibility and shape of this anion-binding pocket. researchgate.net

| Compound | Substituent on Phenyl Ring | Key Steric Feature | Impact on Selectivity |

|---|---|---|---|

| This compound | -H | Relatively open and flexible binding cleft. | Less pronounced steric hindrance, allowing for a broader range of anions to be accommodated. researchgate.net |

| N,N'-bis(4-t-butylphenyl)-1,3-benzenedisulfonamide | -C(CH₃)₃ | Bulky groups create a more rigid and sterically demanding cleft. | Increased selectivity for smaller anions like chloride due to steric exclusion of larger ions. researchgate.net |

Implications of Receptor Flexibility and Preorganization in Anion Recognition

The degree of preorganization is a critical concept in supramolecular chemistry. A preorganized receptor has its binding groups held in the optimal conformation for guest binding prior to the complexation event, minimizing the entropic penalty of binding.

This compound is considered a nonpreorganized, flexible receptor. researchgate.net X-ray crystallography studies reveal that in the solid state, its N-H groups are not oriented for intramolecular binding but instead participate in intermolecular hydrogen bonds with adjacent receptor molecules. researchgate.net The two S-N bonds can be oriented on opposite sides of the central benzene ring, a conformation that is not conducive to chelating an anion. researchgate.net

This inherent flexibility means the receptor must undergo a conformational change to adopt a suitable arrangement for anion binding. This process has significant energetic implications:

Entropic Cost: Energy is required to overcome the conformational freedom of the acyclic backbone and organize the binding sites around the anion. This results in a higher entropic penalty compared to rigid, preorganized hosts.

Adaptive Binding: The flexibility allows the receptor to adapt to the shape and size of different anions, potentially leading to the binding of a wider range of guests, albeit sometimes with lower affinity than a rigid, perfectly preorganized receptor. nih.gov

The challenge in designing effective flexible receptors is to minimize the energetic cost of organization while still allowing for the adaptive binding that can lead to useful selectivity. The balance between preorganization and flexibility is therefore a key consideration in the design of all anion receptors. nih.govnih.gov

Application of this compound in Ion-Pair Extraction and Separation

This compound and similar neutral hydrogen-bonding receptors are valuable in the field of liquid-liquid extraction and separation of ionic species. By themselves, they are designed to bind anions. However, to extract an anion from an aqueous phase into an organic phase, its positive counter-ion (cation) must also be transferred to maintain charge neutrality. This is achieved through ion-pair extraction, where the neutral receptor works in concert with a cation-binding agent. ornl.gov

Synergistic Effects in Dual-Host Systems (e.g., with calix-crown)

A significant enhancement in extraction efficiency, known as synergism, is observed when a neutral anion receptor is used in combination with a cation receptor in a dual-host system. nih.govornl.gov A classic example involves pairing an anion receptor like this compound with a cationophore such as a calixarene (B151959) or a crown ether (e.g., dicyclohexyl-18-crown-6). ornl.govresearchgate.net

The mechanism proceeds as follows:

Cation Complexation: The crown ether or calix-crown, residing in the organic phase, complexes a cation (e.g., K⁺ or Na⁺) at the aqueous-organic interface. This sequesters the cation within a lipophilic shell, facilitating its transfer into the organic solvent. ornl.gov

Anion Complexation: Simultaneously, the this compound complexes the corresponding anion (e.g., Cl⁻) through hydrogen bonds. researchgate.net

Ion-Pair Extraction: The formation of this dual-host complex, [Cation⊂Crown Ether]⁺[Anion⊂Sulfonamide]⁻, creates a large, lipophilic ion pair that is readily extracted into the organic phase. ornl.gov

This synergistic approach is far more effective than using either the cation or anion receptor alone. nih.gov The addition of the anion receptor can dramatically enhance the extraction of a salt that the cation carrier alone would not transport efficiently. researchgate.net This strategy can even be used to overcome the typical Hofmeister selectivity, allowing for the preferential extraction of more hydrophilic anions that are usually difficult to extract. nih.govornl.gov

| Extraction System | Target | Principle | Outcome |

|---|---|---|---|

| Cation Carrier Only (e.g., Crown Ether) | Cation | Complexes cation, but extraction is limited by the high hydration energy of the anion (Hofmeister bias). ornl.gov | Weak and non-selective extraction of salts. ornl.gov |

| Anion Receptor Only (e.g., Sulfonamide) | Anion | Binds anion in the organic phase, but has no mechanism to transport the cation. | No significant salt extraction. |

| Dual-Host System (Crown Ether + Sulfonamide) | Ion Pair (e.g., KCl) | Simultaneous complexation of cation and anion creates a charge-neutral, lipophilic super-complex. ornl.gov | Significant enhancement in extraction efficiency (synergism) and potential for altered selectivity. nih.govornl.gov |

Selective Extraction of Environmentally Relevant Anions

The development of selective extraction systems is crucial for environmental remediation, such as the removal of contaminant anions from water sources. Dual-host systems featuring receptors like this compound can be tailored for the selective extraction of environmentally significant anions like nitrate (a common groundwater pollutant) or sulfate (B86663). nih.gov

By carefully designing the anion receptor and choosing the appropriate cation carrier and solvent, it is possible to achieve high selectivity. For example, systems combining a quaternary ammonium (B1175870) salt (as the cation source) with neutral hydrogen-bond-donating receptors have been shown to selectively extract sulfate over nitrate, which is a reversal of the Hofmeister series. nih.gov While specific data for this compound in every application may be part of broader research, the principles established with similar neutral HBD receptors demonstrate the potential. The goal is to create a binding pocket within the anion receptor that is geometrically and electronically complementary to the target anion, such as the tetrahedral sulfate ion. Tripodal squaramide-based receptors, which share functional principles with sulfonamides, have demonstrated effective extraction of sulfate salts. mdpi.com This highlights the viability of using well-designed neutral receptors in synergistic systems for targeted environmental applications.

Coordination Chemistry of N,n Diphenyl 1,3 Benzenedisulfonamide and Its Derivatives

Investigation of Metal Cation Complexation by N,N'-Diphenyl-1,3-benzenedisulfonamide

The ability of this compound to form complexes with metal cations is rooted in its molecular structure and the presence of electron-donating atoms.

This compound acts as a Lewis base, capable of donating electron pairs to a metal cation (a Lewis acid) to form a coordination complex. uomustansiriyah.edu.iq The structural framework of this compound, particularly the presence of nitrogen and oxygen atoms in the sulfonamide groups, provides potential donor sites for metal coordination. nih.gov The structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This analysis reveals crucial details about its conformation and hydrogen-bonding capabilities, which are essential in understanding its behavior as a ligand. researchgate.net The molecule possesses a degree of conformational flexibility, which can allow it to adopt a suitable orientation for chelating a metal ion.

Heterocyclic sulfonamides can act as ligands, coordinating with transition metals through donor atoms in the sulfonamide group (-SO2-NH-) and/or other functional groups within the molecule. nih.gov In the case of this compound, the primary binding sites for metal ions are the nitrogen and oxygen atoms of the two sulfonamide moieties. The presence of two sulfonamide groups on the same benzene (B151609) ring allows for the possibility of acting as a bidentate or even a polydentate ligand, forming a chelate ring with a metal ion. mdpi.com Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in a more stable complex compared to coordination with monodentate ligands. uomustansiriyah.edu.iqmdpi.com

The coordination can occur in several ways:

Bidentate N,N-coordination: Both nitrogen atoms of the sulfonamide groups coordinate to the metal center.

Bidentate O,O-coordination: Both oxygen atoms from the sulfonyl groups coordinate to the metal center.

Bidentate N,O-coordination: One nitrogen and one oxygen atom from the same sulfonamide group, or from different groups, coordinate to the metal.

The specific coordination mode will depend on various factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the pH of the medium. american.edu

Chelation and Extraction of Specific Divalent and Trivalent Metal Ions

The chelating properties of disulfonamide ligands make them promising candidates for the selective extraction of metal ions from aqueous solutions into an organic phase. rsc.org This process is of great importance in hydrometallurgy, waste treatment, and the purification of valuable metals. rsc.org

While specific studies on the complexation and extraction of Lead(II) using this compound are not extensively documented in the reviewed literature, the general principles of chelation suggest its potential for this application. Lead(II) is a soft Lewis acid and is known to form stable complexes with ligands containing nitrogen and oxygen donor atoms. The formation of a stable chelate between the disulfonamide and Lead(II) would render the metal ion more hydrophobic, facilitating its extraction into an organic solvent. The efficiency of this extraction would be influenced by factors such as the pH of the aqueous phase, the concentration of the ligand in the organic phase, and the presence of other competing metal ions.

The separation of trivalent lanthanides (Ln(III)) and actinides (An(III)) is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. rsc.orgnih.gov The design of ligands that can selectively bind to one group of ions over the other is an active area of research. rsc.orgresearchgate.net Sulfonamide-based ligands, as part of larger, preorganized supramolecular structures, have been explored for this purpose. rsc.org

The extraction process typically involves the formation of a neutral metal-ligand complex that is soluble in the organic phase. rsc.org For trivalent metal ions like Samarium(III), the disulfonamide ligand would likely need to be deprotonated to neutralize the charge of the metal complex. The selectivity of the extraction is governed by subtle differences in the stability of the formed complexes, which in turn depends on the "fit" between the metal ion and the ligand's binding cavity. rsc.org While research on this compound itself for this specific separation is not prominent, the principles of designing multidentate ligands suggest that frameworks incorporating the disulfonamide moiety could be tailored to achieve the desired selectivity for lanthanide-actinide separation. researchgate.net

Design of Sulfonamide Ligand Frameworks for Metal Ion Separation

The development of effective metal ion separation technologies often relies on the rational design of ligands that exhibit high selectivity and efficiency. researchgate.net Sulfonamide-based structures serve as versatile building blocks for creating such ligand frameworks. nih.gov One approach involves functionalizing a solid support, such as silica (B1680970) gel, with sulfonamide groups to create a stationary phase for chromatographic separations. american.edu This has been demonstrated with a diethylenetriamine (B155796) functional stationary phase capable of complexing transition metal ions for HPLC separations. american.edu The retention of sulfonamide antimicrobials on such a column was found to be dependent on electrostatic interactions and secondary metal-ligand complexations. american.edu

Furthermore, incorporating the this compound core into larger, preorganized macrocyclic or supramolecular architectures can lead to ligands with enhanced selectivity. rsc.org The design of such ligands focuses on creating a binding pocket that is sterically and electronically complementary to the target metal ion. By modifying the substituents on the phenyl rings or by linking multiple disulfonamide units together, it is possible to fine-tune the ligand's properties for specific metal ion separation applications. researchgate.net

Computational Chemistry Approaches for N,n Diphenyl 1,3 Benzenedisulfonamide Systems

Quantum Mechanical Studies of N,N'-Diphenyl-1,3-benzenedisulfonamide (e.g., DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound. DFT calculations balance computational cost and accuracy, making them suitable for studying molecules of this size. Such studies can elucidate electronic characteristics and predict molecular geometries. While specific DFT studies on this exact molecule are not extensively published, the principles are well-established through research on analogous compounds like N,N´-diphenyl-p-phenylenediamine and other sulfonamide derivatives.

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay between the central benzene (B151609) ring, the two sulfonamide groups (-SO₂NH-), and the terminal phenyl rings. The sulfonamide groups are strongly electron-withdrawing, which influences the charge distribution across the entire molecule. The nitrogen atoms of the sulfonamide groups are key to the molecule's function, particularly in anion binding, as the hydrogen atoms attached to them are acidic and can act as hydrogen bond donors. researchgate.net

DFT calculations can map the molecular electrostatic potential (MEP), visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the oxygen atoms of the sulfonyl groups would exhibit negative potential, while the N-H protons would show a significant positive potential, confirming their role as hydrogen-bond donors. The bonding characteristics, such as bond lengths, bond angles, and torsional angles determined by X-ray crystallography, can be reproduced and refined by DFT calculations to provide a more detailed electronic picture. researchgate.netresearchgate.net

Prediction of Molecular Conformations and Energetic Landscapes

This compound is a flexible molecule due to the multiple rotatable single bonds (C-S, S-N, and N-C). This flexibility allows it to adopt various conformations in solution. Computational methods can predict the geometry of these different conformers and calculate their relative energies to identify the most stable structures. arxiv.org

Experimental data from single-crystal X-ray diffraction has provided a definitive solid-state structure of this compound. researchgate.net In the crystalline state, the molecule adopts a specific conformation dictated by packing forces and intermolecular interactions, such as hydrogen bonding between the N-H groups and sulfonyl oxygens of adjacent molecules. researchgate.net Computational modeling can explore the conformational landscape beyond the solid state, predicting how the molecule's shape might change in different environments, which is crucial for understanding its behavior in solution where it functions as an anion receptor. researchgate.netarxiv.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.8390(6) |

| b (Å) | 12.3950(10) |

| c (Å) | 12.1184(10) |

| β (°) | 94.388(6) |

| Volume (ų) | 1773.1(2) |

Data sourced from single-crystal X-ray diffraction studies. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as ligand binding and self-assembly, which are often difficult to capture with static experimental techniques. nih.govmdpi.com

Simulation of Anion Binding Dynamics

As a known anion receptor, the interaction of this compound with various anions (e.g., Cl⁻, Br⁻, NO₃⁻) is of significant interest. MD simulations can model the dynamic process of an anion approaching and binding to the receptor in a solvent environment. researchgate.net These simulations can reveal the step-by-step mechanism of binding, including the conformational changes the receptor undergoes to accommodate the anion.

The primary binding interaction is the formation of hydrogen bonds between the two N-H groups of the sulfonamide moieties and the anion. researchgate.net MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing insights into the stability of the receptor-anion complex. By calculating the potential of mean force (PMF) along a reaction coordinate, the free energy profile of the binding process can be determined, yielding theoretical binding affinities that can be compared with experimental data. mdpi.com

| Anion | Typical H-Bond Distance (N-H···Anion) (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Chloride (Cl⁻) | 2.1 - 2.4 | -10 to -15 |

| Bromide (Br⁻) | 2.3 - 2.6 | -8 to -12 |

| Nitrate (B79036) (NO₃⁻) | 2.2 - 2.5 | -9 to -13 |

Note: The values in this table are illustrative, based on typical ranges for similar systems, as specific MD simulation data for this compound is not publicly available.

Modeling Supramolecular Self-Assembly Processes

In the solid state, this compound engages in intermolecular hydrogen bonding, leading to the formation of extended networks. researchgate.net MD simulations can be employed to investigate the propensity of this molecule to form larger, ordered structures, or supramolecular assemblies, in solution or at interfaces. rsc.orgrsc.org Such simulations can start from a random distribution of molecules and, over the course of the simulation, observe their spontaneous organization into aggregates.

These models can identify the primary non-covalent interactions driving the self-assembly, which may include hydrogen bonding, π-π stacking between the phenyl rings, and van der Waals forces. Understanding these processes is crucial for the design of new materials where the controlled assembly of molecules leads to desired functions. Research on similar molecules, such as benzene-1,3,5-tricarboxamides, has demonstrated the power of MD in predicting the formation of complex fibrous or tubular structures. rsc.org

Theoretical Insights into Structure-Activity Relationships for Anion and Metal Ion Recognition

Computational studies are pivotal in establishing structure-activity relationships (SAR), which explain how the chemical structure of a molecule influences its functional activity. For this compound, theoretical insights primarily concern its ability to recognize and bind anions. researchgate.net

The molecule is considered a "nonpreorganized" receptor, meaning its binding sites (the two N-H groups) are not held in a rigid, optimal conformation for binding prior to the arrival of a guest anion. researchgate.net Its flexibility allows it to adapt to the size and shape of the anion. Computational analysis helps to rationalize the selectivity of the receptor for different anions. For instance, the cleft formed by the two sulfonamide groups and the phenyl rings can be sterically tuned. The introduction of bulky substituents, such as in the N,N'-bis(4-t-butylphenyl)-1,3-benzenedisulfonamide derivative, can alter the shape and accessibility of the binding pocket, thereby changing its anion selectivity. researchgate.net This effect can be quantified through computational modeling by comparing the binding energies of different anions to the parent molecule and its derivatives.

Regarding metal ion recognition, the solid-state structure shows that the nitrogen atoms are not oriented in a way that would favor the chelation of a metal cation, an observation that can be readily confirmed with computational geometry analysis. researchgate.net Theoretical models can predict how the structure would need to change to accommodate a metal ion and the energetic penalty associated with such a reorganization, explaining its poor affinity for cations.

Advanced Spectroscopic Characterization Techniques Applied to N,n Diphenyl 1,3 Benzenedisulfonamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For N,N'-Diphenyl-1,3-benzenedisulfonamide, it provides invaluable insights into hydrogen bonding and conformational behavior.

In solution, the N-H protons of the sulfonamide groups are sensitive reporters of their electronic environment. The formation of hydrogen bonds, either through self-association or with guest molecules, leads to a deshielding of the N-H proton, resulting in a downfield shift in the ¹H NMR spectrum. sapub.org The magnitude of this chemical shift (δ) change is indicative of the strength of the hydrogen bond. nih.gov

For instance, upon the introduction of a hydrogen bond acceptor, the N-H proton signal of this compound would be expected to shift to a higher ppm value. Titration experiments, where the concentration of a guest species is incrementally increased, allow for the monitoring of these shifts and the determination of association constants.

Furthermore, specialized NMR experiments can provide direct evidence of hydrogen bonds. The HNN-COSY (Correlation Spectroscopy) experiment, for example, can detect scalar couplings across N-H···N hydrogen bonds in ¹⁵N-labeled samples. nih.gov This technique unequivocally identifies all three components of the hydrogen bond: the donor nitrogen, the proton, and the acceptor nitrogen, providing direct proof of the interaction. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for N-H Proton in this compound

| Solvent | Condition | N-H Proton Chemical Shift (δ, ppm) |

|---|---|---|

| CDCl₃ | Non-complexed | ~7.5 |

| CDCl₃ | + Hydrogen Bond Acceptor | > 8.0 |

Note: Data are illustrative, based on typical values for sulfonamides in different solvent environments.

The binding of an anion or neutral guest molecule to this compound can induce significant conformational changes in the host molecule. The two phenylsulfonamide groups can rotate around the central benzene (B151609) ring. NMR spectroscopy can monitor these changes by observing the chemical shifts of the aromatic protons on both the central ring and the N-phenyl substituents.

Upon complexation, the symmetry of the molecule may change, leading to previously equivalent protons becoming non-equivalent, or vice-versa. This results in a modification of the signal multiplicity and coupling constants in the ¹H NMR spectrum. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of protons, providing definitive evidence for specific folded or extended conformations adopted upon complex formation. Changes in the chemical environment of the carbon atoms, detected by ¹³C NMR, also provide complementary information about the conformational rearrangement. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for N-H Vibrational Analysis

FT-IR spectroscopy is a primary tool for investigating hydrogen bonding by analyzing the vibrational frequencies of specific bonds. nih.gov The N-H stretching vibration in sulfonamides is particularly informative.

In a non-hydrogen-bonding environment (e.g., a dilute solution in an inert solvent like CCl₄), the N-H group of this compound exhibits a sharp absorption band corresponding to the "free" N-H stretching vibration, typically in the range of 3350-3400 cm⁻¹. When hydrogen bonding occurs, the N-H bond is weakened and elongated, causing the stretching frequency to decrease and the absorption band to broaden and intensify. nih.govresearchgate.net

By comparing the FT-IR spectra in different states or solvents, the presence of hydrogen bonding can be confirmed. For example, the spectrum of a solid-state sample will likely show a broad band at a lower wavenumber (e.g., 3200-3300 cm⁻¹) compared to the spectrum in a dilute solution, indicating intermolecular N-H···O=S hydrogen bonding in the crystal lattice. researchgate.net Similarly, in a solution containing a hydrogen bond acceptor, a new, broader band will appear at a lower frequency alongside the free N-H band, with their relative intensities changing according to the concentration of the acceptor. researchgate.net

Table 2: Typical N-H Stretching Frequencies for this compound

| State / Condition | N-H Vibrational Frequency (ṽ, cm⁻¹) | Interpretation |

|---|---|---|

| Dilute Solution (Inert Solvent) | ~3380 | Free N-H Stretch |

| Concentrated Solution | ~3300 (Broad) | Intermolecular H-Bonding |

| Solid State (KBr pellet) | ~3250 (Broad) | Intermolecular H-Bonding |

Note: Wavenumbers are representative and based on published data for similar secondary amine and amide systems. nih.govresearchgate.net

Mass Spectrometry Techniques for Complex Formation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an essential technique for confirming the formation of host-guest complexes and determining their stoichiometry. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose as it is a "soft" ionization technique that can transfer non-covalent complexes from solution to the gas phase with minimal fragmentation.

When a solution containing this compound (Host) and a guest species (Guest) is analyzed by ESI-MS, a peak corresponding to the [Host+Guest]ⁿ ion can be observed in the spectrum, in addition to the peak for the host molecule itself. The mass-to-charge ratio (m/z) of this new peak provides direct evidence for the formation of the complex and confirms its composition. For example, if the host is interacting with a halide anion like Cl⁻, a peak corresponding to [Host+Cl]⁻ would be expected in the negative ion mode. This method is highly sensitive and provides unambiguous confirmation of the binding event.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Sensing Mechanisms

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are highly effective for analyzing sensing events that cause a change in the chromophore or fluorophore environment.

The benzene rings in this compound act as chromophores. The binding of a guest molecule can perturb the electronic structure of these rings, leading to changes in the UV-Vis absorption spectrum. This can manifest as a shift in the absorption maximum (λ_max) to a longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelength, or a change in the molar absorptivity (hyperchromic or hypochromic effect). These changes, often analyzed through titration experiments, can be used to quantify the binding interaction. researchgate.net

If the this compound molecule is inherently fluorescent or is part of a larger fluorescent assembly, its emission properties can be exploited for sensing. The binding of a guest can either quench (decrease) or enhance the fluorescence intensity. This phenomenon, known as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), can be a highly sensitive signaling mechanism. For instance, the binding of an electron-rich anion could quench the fluorescence of the host molecule. The high sensitivity of fluorescence spectroscopy makes it an ideal method for detecting analytes at very low concentrations. researchgate.netresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon tetrachloride |

| Chloroform-d |

Emerging Research Directions and Potential Applications of N,n Diphenyl 1,3 Benzenedisulfonamide in Chemical Science

Development of N,N'-Diphenyl-1,3-benzenedisulfonamide-Based Chemical Sensors

The capacity of this compound to form stable complexes with negatively charged ions is the foundation for its use in chemical sensor development. The N-H protons on the sulfonamide groups are sufficiently acidic to form strong, directional hydrogen bonds with anions. Structural analysis shows that the molecule can adopt a "syn-syn" conformation, creating a cleft that is well-suited for binding a single anion between the two N-H groups. nih.gov This binding event can be detected and measured using various spectroscopic techniques.

Investigations have confirmed the formation of 1:1 complexes between this compound and various anions in solution. nih.gov The stability and selectivity of these interactions are key factors in the design of sensors. While the molecule itself is not pre-organized for binding, its conformational flexibility allows it to adapt to the size and shape of the target anion, a crucial feature for a versatile sensor scaffold. nih.gov

Table 1: Anion Complex Identification with this compound

| Analyte (Anion) | Detection Method | Complex Observed | Solvent |

| Chloride (Cl⁻) | APCI-MS | [Receptor + Cl]⁻ | Dichloromethane (B109758) |

| Bromide (Br⁻) | APCI-MS | [Receptor + Br]⁻ | Dichloromethane |

| Iodide (I⁻) | APCI-MS | [Receptor + I]⁻ | Dichloromethane |

| Nitrate (B79036) (NO₃⁻) | APCI-MS | [Receptor + NO₃]⁻ | Dichloromethane |

Data sourced from Atmospheric Pressure Chemical Ionization Mass Spectrometric (APCI-MS) studies. nih.gov

Fluorimetric Sensing of Specific Anions and Metal Ions

Fluorimetric sensing represents a highly sensitive detection method. For a compound like this compound, which is not inherently fluorescent, this approach requires modification by attaching a photoactive unit (a fluorophore). The principle relies on the anion binding event modulating the fluorescence of the attached fluorophore, leading to a measurable signal such as quenching ("turn-off") or enhancement ("turn-on") of the light emission. unica.it

While specific studies detailing a fluorophore-appended this compound are not prominent in current literature, the strategy is well-established for other anion receptors. unica.itrsc.org For example, a common approach involves conjugating the receptor to a fluorophore like pyrene, anthracene, or a BODIPY dye. The binding of an anion to the sulfonamide groups can alter the electronic environment of the fluorophore, causing a distinct change in its emission spectrum. unica.it This allows for the development of highly selective and sensitive sensors, including ratiometric sensors that offer built-in self-calibration. rsc.org

Currently, there is no significant research available on the application of this compound for the sensing of metal ions. The primary focus remains on its utility as an anion receptor due to the hydrogen-bond donating nature of the N-H groups.

Design and Engineering of Advanced Supramolecular Materials Utilizing this compound Scaffolds

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The hydrogen-bonding capabilities of this compound make it an excellent candidate for use as a building block, or scaffold, in the engineering of such materials.

X-ray crystal structure analysis of this compound reveals that its molecules self-assemble in the solid state through intermolecular hydrogen bonds. nih.gov These interactions occur between the N-H group of one molecule and an oxygen atom of a sulfonyl group on a neighboring molecule. This pattern of hydrogen bonding can lead to the formation of extended one-dimensional molecular chains or other organized architectures. nih.gov

The engineering of advanced materials could involve modifying the peripheral phenyl rings of the scaffold. Introducing other functional groups could tune the solubility, alter the electronic properties, or introduce new binding sites, thereby directing the self-assembly process to form more complex and functional supramolecular structures like polymers, gels, or crystalline networks. While the foundational principles are established by its crystal structure, the broader application of this compound in engineering complex, functional supramolecular materials remains an area ripe for further exploration.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8390(6) |

| b (Å) | 12.3950(10) |

| c (Å) | 12.1184(10) |

| β (°) | 94.388(6) |

| Volume (ų) | 1773.1(2) |

This data describes the fundamental unit cell of the crystalline solid, which forms the basis of its supramolecular assembly. nih.gov

Future Prospects in Environmental Remediation via Selective Ion Sequestration

The selective removal of toxic or pollutant anions from water is a significant environmental challenge. The demonstrated ability of this compound to bind anions like nitrate makes it a potential candidate for environmental remediation technologies. nih.gov The concept of using synthetic receptors for the extraction of anionic pollutants from waste streams is an active area of research.

Future applications could involve immobilizing the this compound molecule onto a solid support, such as a polymer resin or silica (B1680970) gel. This would create a reusable material capable of selectively capturing target anions from contaminated water. For example, such a system could be designed to target industrial pollutants or excess agricultural runoff contaminants like nitrates. Research into surface molecular imprinting on electrodes for the selective removal of sulfonamide-related compounds from water highlights the viability of such targeted sequestration strategies. nih.gov By leveraging the intrinsic anion-binding properties of the this compound scaffold, new systems for selective ion sequestration could be developed, offering a promising approach to water purification and environmental protection.

Q & A

Basic Research Questions

Q. What are the optimal N-nucleophiles and validation strategies for synthesizing N,N'-1,3-benzenedisulfonamide derivatives?

- Methodological Answer : The combinatorial synthesis of N,N'-1,3-benzenedisulfonamide derivatives involves selecting N-nucleophiles from validated categories, including primary aliphatic amines, secondary aliphatic amines, anilines, amino acids, and α-amino alcohols. Validation is performed using a "qualifying amine" (e.g., 4-chloro-benzhydrylamine) to compare reactivity and ensure compatibility with HPLC separation protocols. This approach ensures reproducibility and identifies nucleophiles with moderate hydrophobicity and reactivity .

Q. How can HPLC be optimized for purifying N,N'-diphenyl-1,3-benzenedisulfonamide derivatives?

- Methodological Answer : Reverse-phase HPLC with a gradient elution (e.g., 20% to 100% buffer B over 2 hours) is effective for separating disulfonamide isomers. The use of hydrophobic stationary phases enhances resolution, particularly for derivatives synthesized with aromatic or bulky N-nucleophiles. Validation of elution profiles against reference standards ensures purity (>90%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming sulfonamide group connectivity and phenyl substitution patterns. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1150–1350 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular ion validation and fragmentation patterns, with m/z values consistent with disulfonamide scaffolds .

Advanced Research Questions

Q. How does the non-preorganized structure of this compound influence its anion-binding properties?

- Methodological Answer : X-ray crystallography reveals that the 1,3-benzenedisulfonamide scaffold lacks preorganization, requiring conformational flexibility to accommodate anions like chloride or sulfate. Computational modeling (e.g., DFT) can predict binding affinities, while titration experiments (e.g., UV-Vis or NMR) quantify association constants (Ka). Comparative studies with preorganized analogs (e.g., N,N'-bis(4-t-butylphenyl) derivatives) highlight the trade-offs between flexibility and selectivity .

Q. What strategies mitigate side reactions during the synthesis of disulfonamide derivatives?

- Methodological Answer : Side reactions, such as over-sulfonation or cyclization, are minimized by controlling reaction temperature (−40°C for dichloroarenesulfonamide reactions) and using non-polar solvents (CCl₄). Precursor purification (e.g., recrystallization from CHCl₃/ether) and stoichiometric control of reactants (e.g., divinyl sulfide) reduce byproduct formation. Reaction progress monitoring via TLC or in-situ IR ensures intermediate stability .

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) be applied to study the metabolic fate of this compound?

- Methodological Answer : ¹⁵N-labeled disulfonamides are synthesized via ¹⁵N-enriched sulfonyl chlorides, enabling tracking in pharmacokinetic studies using LC-MS/MS. Deuterated analogs are prepared by condensing 4-amino-6-chloro-1,3-benzenedisulfonamide with deuterated aldehydes. These labeled derivatives facilitate metabolite identification and mechanistic studies of oxidative stress modulation in biological systems .

Q. What advanced analytical methods resolve contradictory data in disulfonamide crystallography?

- Methodological Answer : Contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) are addressed using synchrotron X-ray diffraction for high-resolution structures. Pair distribution function (PDF) analysis complements crystallography by probing amorphous phases. Computational tools (e.g., Mercury CSD) validate packing motifs and intermolecular interactions .

Methodological Challenges and Solutions

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

- Answer : Multi-variable optimization (e.g., Design of Experiments, DoE) identifies critical parameters (temperature, solvent polarity, catalyst loading). For example, aprotic polar solvents (DMF) enhance sulfonylation efficiency, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions. Pilot-scale trials with inline analytics (PAT) ensure robustness .

Q. What computational approaches predict the bioactivity of disulfonamide derivatives?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate sulfonamide substituents (e.g., electron-withdrawing groups) with biological targets (e.g., carbonic anhydrase inhibition). Molecular docking (AutoDock Vina) screens virtual libraries, while MD simulations assess binding stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.